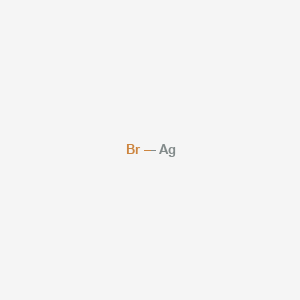

溴化银

概述

描述

溴化银是一种淡黄色、不溶于水的盐,化学式为AgBr。 它以其对光的高度敏感性而闻名,这一特性使其成为照相材料发展中的基石 。 这种化合物也以矿物溴银矿的形式天然存在 .

科学研究应用

溴化银在各个领域有着广泛的应用:

辐射探测: 由于其对电离辐射的敏感性,它被用于固态探测器和核径迹探测器.

红外光谱: 利用其对红外光的透明性.

医疗领域: 由于其抗菌特性,被加入抗菌霜中.

人工降雨: 用于人工降雨的材料中.

作用机制

准备方法

合成路线和反应条件: 溴化银通常通过硝酸银与碱金属溴化物(如溴化钾)之间的反应合成 。 反应如下:[ \text{AgNO}3 (\text{aq}) + \text{KBr} (\text{aq}) \rightarrow \text{AgBr} (\text{s}) + \text{KNO}_3 (\text{aq}) ]

工业生产方法: 在工业环境中,溴化银是通过在明胶中形成卤化银晶体的乳液来生产的,然后将这种乳液涂覆在胶片或其他载体上 {_svg_4}。 这些晶体是在受控环境中通过沉淀形成的,以产生小而均匀的晶体 .

反应类型:

光化学分解: 溴化银在光照下分解生成金属银和溴气. [ 2 \text{AgBr} \rightarrow 2 \text{Ag} + \text{Br}2 ]

与氨的反应: 溴化银与液氨反应生成各种氨络合物. [ \text{AgBr} + \text{NH}_3 \rightarrow \text{Ag(NH}_3\text{)}_2\text{Br} ]

常用试剂和条件:

抗坏血酸: 用于将溴化银光化学还原为银纳米粒子.

三苯基膦: 与溴化银反应生成三(三苯基膦)产物.

主要产品:

金属银: 由溴化银的光化学分解形成.

溴气: 在分解过程中释放.

相似化合物的比较

溴化银属于卤化银家族,其中还包括氯化银、氟化银和碘化银 。 这些化合物具有相似的特性,例如对光的敏感性,但它们在具体应用和反应性方面有所不同:

氯化银 (AgCl): 用于照相纸和作为抗菌剂。

氟化银 (AgF): 用于牙科治疗。

碘化银 (AgI): 用于人工降雨和抗菌应用。

属性

CAS 编号 |

7785-23-1 |

|---|---|

分子式 |

AgBr |

分子量 |

187.77 g/mol |

IUPAC 名称 |

silver;bromide |

InChI |

InChI=1S/Ag.BrH/h;1H/q+1;/p-1 |

InChI 键 |

ADZWSOLPGZMUMY-UHFFFAOYSA-M |

SMILES |

Br[Ag] |

规范 SMILES |

[Br-].[Ag+] |

Key on ui other cas no. |

7785-23-1 |

物理描述 |

Liquid Yellowish odorless solid; Darkened by light; Water solubility = 0.135 mg/L at 25 deg C; [Merck Index] Light yellow, odorless, crystalline solid; [Alfa Aesar MSDS] |

Pictograms |

Environmental Hazard |

同义词 |

silver bromide |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

A: Silver bromide is a photosensitive material, meaning it undergoes a chemical change when exposed to light. Light photons interact with the silver bromide crystal lattice, exciting electrons to higher energy levels []. These electrons can then combine with interstitial silver ions to form silver atoms, creating a "latent image" []. This process is fundamental to traditional photography.

A: The sensitivity of silver bromide to light is significantly affected by the presence of other substances. For instance, organic dyes can act as spectral sensitizers, extending the wavelength range to which silver bromide responds [, ]. Certain chemicals can also act as antifoggants, improving the stability and preventing unwanted reduction of silver bromide in the absence of light [].

ANone: The molecular formula of silver bromide is AgBr. Its molecular weight is 187.77 g/mol.

A: Electron microscopy studies have shown that evaporated silver bromide is deposited as oriented crystals []. Researchers have also utilized transmission electron microscopy to determine the size and shape of silver bromide nanoparticles, including those with tabular morphology [, , ].

A: The morphology of silver bromide crystals plays a significant role in its properties. For example, tabular silver bromide crystals, characterized by their flat, plate-like shape, exhibit different growth mechanisms and properties compared to cubic silver bromide crystals [, , ]. Controlling the morphology during synthesis is crucial for tailoring silver bromide for specific applications.

A: The presence of organic solvents like DMSO can significantly influence the growth of silver bromide crystals. Research has shown that DMSO can facilitate the formation of tabular silver bromide crystals with a high aspect ratio, which are desirable for certain photographic applications due to their unique properties [, ].

A: Yes, silver bromide can exhibit catalytic activity. For example, a study demonstrated that a polymerized methyl imidazole silver bromide complex effectively catalyzes the oxidation of 2-methylnaphthalene using hydrogen peroxide as the oxidant [].

ANone: Factors such as the size and morphology of the silver bromide particles, the presence of dopants or surface modifiers, and the reaction conditions can all influence the catalytic activity of silver bromide-based catalysts.

A: Density functional theory (DFT) calculations have been employed to investigate the electronic states and optical properties of silver bromide surfaces []. These calculations provide valuable insights into the interaction of silver bromide with light and other molecules, enabling researchers to predict and explain experimental observations.

ANone: Yes, computational methods like DFT can be invaluable for designing more efficient silver bromide-based photocatalysts. By simulating the effects of different dopants, surface modifications, and morphologies on the electronic structure and optical properties of silver bromide, researchers can identify promising candidates for experimental synthesis and testing.

A: Gelatin plays a crucial role in stabilizing silver bromide suspensions in photographic emulsions. Studies suggest that aspartic acid residues in gelatin molecules chemisorb to the silver bromide surface, forming a protective layer and influencing the growth and stability of the silver bromide microcrystals [].

ANone: Various methods, including spectroscopic techniques, electron microscopy, and particle size analysis, can be employed to assess the stability of silver bromide formulations. These techniques can provide information about changes in particle size, morphology, and aggregation state over time, allowing researchers to evaluate the effectiveness of different formulation strategies.

A: A wide range of analytical techniques are employed in silver bromide research. These include X-ray diffraction (XRD) for crystal structure analysis [, ], ultraviolet-visible (UV-Vis) spectroscopy for studying optical properties [, ], and various electrochemical methods for investigating electron transfer processes and conductivity [, ].

A: The ionic conductivity of silver bromide can be measured using techniques like dielectric loss measurements and the Dember effect [, ]. These methods provide valuable information about the movement of ions within the silver bromide crystal lattice, which is crucial for understanding its electrical and photographic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B1197707.png)

![4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-imino-propyl)-1-methyl-pyrrole-2-carboxamide](/img/structure/B1197709.png)